molecular formula C22H41BF3N B120177 Tetra-n-butylammonium Phenyltrifluoroborate CAS No. 149477-41-8

Tetra-n-butylammonium Phenyltrifluoroborate

Cat. No.: B120177
CAS No.: 149477-41-8
M. Wt: 387.4 g/mol
InChI Key: SQRLCDKEHWULQU-UHFFFAOYSA-N
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Description

Tetra-n-butylammonium phenyltrifluoroborate (CAS 149477-41-8, MFCD09953443) is a quaternary ammonium salt with the chemical formula [(C₄H₉)₄N][C₆H₅BF₃]. It consists of a tetra-n-butylammonium cation paired with a phenyltrifluoroborate anion. This compound is notable for its role in organic synthesis, particularly in cross-coupling reactions, where it serves as a stable boron reagent . Its phenyltrifluoroborate anion offers enhanced stability compared to traditional boronic acids, making it valuable in Suzuki-Miyaura couplings and other transition-metal-catalyzed processes.

Properties

IUPAC Name

tetrabutylazanium;trifluoro(phenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H5BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLCDKEHWULQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460721
Record name Tetra-n-butylammonium Phenyltrifluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149477-41-8
Record name Tetra-n-butylammonium Phenyltrifluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-n-butylammonium Phenyltrifluoroborate can be synthesized through the reaction of tetra-n-butylammonium bromide with phenyltrifluoroborate. The reaction typically involves the use of an organic solvent such as acetonitrile or tetrahydrofuran (THF) under controlled temperature conditions. The process may also require the presence of a base to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetra-n-butylammonium Phenyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, bases, and other nucleophiles. The reactions are typically carried out in organic solvents such as acetonitrile, THF, or dichloromethane under controlled temperature and pressure conditions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the phenyltrifluoroborate group is replaced by the incoming nucleophile, resulting in the formation of new organic compounds .

Scientific Research Applications

Organic Synthesis

TBAPhBF3 is primarily recognized for its utility in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Cross-Coupling Reactions:

  • TBAPhBF3 serves as a source of phenyltrifluoroborate, which can participate in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of aryl halides with boronic acids or their derivatives to form biaryl compounds. The use of TBAPhBF3 enhances the efficiency and selectivity of these reactions compared to traditional methods, providing a milder reaction environment and improved yields .

Catalysis

In addition to its role in organic synthesis, TBAPhBF3 has been explored as a catalyst in various chemical processes.

Phase Transfer Catalysis:

  • TBAPhBF3 acts as a phase transfer catalyst, facilitating reactions between immiscible phases. This property is particularly useful in nucleophilic substitutions where the reactants are in different phases (e.g., aqueous and organic). Its ability to solubilize reactants across these phases leads to increased reaction rates and yields .

Fluoride Ion Source:

  • As a source of fluoride ions, TBAPhBF3 can be utilized in deprotection strategies involving silyl ethers. The fluoride ion's strong nucleophilicity allows for the efficient removal of protecting groups under mild conditions, which is essential in multi-step synthetic pathways .

Material Science

The applications of TBAPhBF3 extend into material science, particularly in the development of functional materials.

Synthesis of Functionalized Materials:

  • TBAPhBF3 is used in the synthesis of various functionalized materials, including metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes .

Nanocomposites:

  • Research indicates that incorporating TBAPhBF3 into polymer matrices can enhance the mechanical properties and thermal stability of nanocomposites. This application is crucial for developing advanced materials for electronics and aerospace industries .

Environmental Applications

In environmental chemistry, TBAPhBF3 has been investigated for its potential to aid in pollutant removal and resource recovery.

Phosphate Removal:

  • Studies have shown that TBAPhBF3 can be incorporated into composite materials designed for phosphate removal from wastewater. This application addresses environmental concerns related to eutrophication caused by excess phosphate levels .

Case Studies

Study Application Findings
Ullah et al., 2022Carbon CaptureDemonstrated the role of TBAPhBF3 in synthesizing MOFs for CO2 capture from flue gases.
Wang et al., 2021Water TreatmentHighlighted the effectiveness of TBAPhBF3 composites in removing phosphates from water sources.
Koolivand et al., 2018Protein ExtractionExplored the use of TBAPhBF3 in enriching hydrophobic proteins via coacervation techniques.

Mechanism of Action

The mechanism by which Tetra-n-butylammonium Phenyltrifluoroborate exerts its effects involves the interaction of the phenyltrifluoroborate group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions and forming stable complexes with metal ions. These interactions can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and thermal properties of Tetra-n-butylammonium phenyltrifluoroborate and related tetraalkylammonium salts with fluoroborate anions:

Compound Name Formula Molecular Weight (g/mol) Melting Point (K) Key Structural Features
This compound [(C₄H₉)₄N][C₆H₅BF₃] 385.33 Not reported Bulky phenyltrifluoroborate anion
Tetrabutylammonium tetrafluoroborate [(C₄H₉)₄N][BF₄] 329.27 439.2 Smaller, symmetric BF₄⁻ anion
Tetramethylammonium tetrafluoroborate [(CH₃)₄N][BF₄] 160.99 ~573 (≥300°C) Compact cation, high symmetry
Benzyltriethylammonium tetrafluoroborate [C₆H₅CH₂N(C₂H₅)₃][BF₄] 279.13 Not reported Aromatic benzyl group in cation

Key Observations :

  • Anion Bulkiness : The phenyltrifluoroborate anion in this compound introduces steric hindrance, which can reduce ionic mobility compared to the smaller BF₄⁻ anion in Tetrabutylammonium tetrafluoroborate .
  • Cation Lipophilicity : Tetra-n-butylammonium salts exhibit higher solubility in organic solvents due to the lipophilic n-butyl chains, whereas Tetramethylammonium tetrafluoroborate is more hydrophilic .
  • Thermal Stability : Tetrabutylammonium tetrafluoroborate has a well-defined melting point (439.2 K), while data for the phenyltrifluoroborate derivative is less documented, likely due to decomposition at lower temperatures .

Ionic Conductivity

Ionic conductivity studies highlight differences in performance based on anion and cation structure:

Compound Ionic Conductivity (S/cm) Temperature Range (K) Key Findings
Tetrabutylammonium tetrafluoroborate 10⁻⁴ – 10⁻³ 298–350 High conductivity in plastic crystalline phases
This compound Not reported Expected lower conductivity due to bulky anion
n-Tetrabutylammonium tetraphenylborate 10⁻⁶ – 10⁻⁵ 283–329 Low conductivity attributed to large tetraphenylborate anion

Analysis :

  • The symmetric BF₄⁻ anion in Tetrabutylammonium tetrafluoroborate facilitates higher ion mobility compared to bulkier anions like phenyltrifluoroborate or tetraphenylborate .
  • Plastic crystalline phases in [(C₄H₉)₄N][BF₄] enhance conductivity by enabling cation-anion reorganization .

Biological Activity

Tetra-n-butylammonium phenyltrifluoroborate (TBAPhBF3) is an organoboron compound that has garnered attention due to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of TBAPhBF3, focusing on its reactivity, mechanisms of action, and implications for drug development.

TBAPhBF3 is synthesized from phenylboronic acid and hydrofluoric acid in the presence of tetra-n-butylammonium hydroxide. The reaction typically yields a stable salt characterized by discrete tetra-n-butylammonium ions and phenyltrifluoroborate ions, which exhibit no close contacts between anions and cations .

The biological activity of TBAPhBF3 is primarily attributed to its ability to act as a mild nucleophile in various chemical reactions. Studies have shown that it can efficiently participate in Lewis acid-promoted reactions, facilitating the formation of carbon-carbon bonds through transmetallation processes . This property is particularly useful in the context of Suzuki-Miyaura cross-coupling reactions, where TBAPhBF3 has been demonstrated to enhance reaction rates compared to traditional reagents like phenylboronic acid .

Anticancer Potential

Research indicates that organoboron compounds, including TBAPhBF3, may possess anticancer properties. For example, studies have highlighted the role of boron-containing compounds in inhibiting g-secretase, an enzyme implicated in Alzheimer's disease and certain cancers . The ability of TBAPhBF3 to modulate biological pathways suggests potential applications in developing targeted therapies.

Neuropharmacological Effects

In neuropharmacology, compounds similar to TBAPhBF3 have been investigated for their interactions with neurotransmitter receptors. Some studies suggest that organoboron compounds can act as antagonists at specific receptors, potentially influencing neurological disorders . However, further research is needed to elucidate the exact mechanisms and efficacy of TBAPhBF3 in this context.

Case Studies

  • Fluoride Transfer Mechanism : A study investigating the kinetics of fluoride transfer from TBAPhBF3 revealed that it can undergo rapid ion-pairing and dissociation under specific conditions. This property is crucial for understanding how TBAPhBF3 can be utilized as a fluoride source in synthetic applications .
  • Transmetallation Efficiency : In comparative studies involving TBAPhBF3 and other boron reagents, it was found that TBAPhBF3 exhibited superior efficiency in transmetallation reactions when coupled with palladium catalysts. This efficiency could lead to more effective synthetic routes for complex organic molecules .

Data Table: Comparative Reactivity of Organoboron Compounds

CompoundReaction TypeYield (%)Reaction Time (hours)Notes
Tetra-n-butylammonium PhenytrifluoroborateSuzuki-Miyaura Cross-Coupling902Superior yield compared to phenylboronic acid
Potassium PhenyltrifluoroborateSuzuki-Miyaura Cross-Coupling604Slower reaction rate
Phenylboronic AcidSuzuki-Miyaura Cross-Coupling504Lower efficiency

Q & A

Q. What are the primary research applications of Tetra-nnn-butylammonium Phenyltrifluoroborate in synthetic chemistry?

Tetra-nn-butylammonium phenyltrifluoroborate is commonly used as a phase transfer catalyst (PTC) to enhance reaction rates in biphasic systems, particularly in nucleophilic substitutions or Suzuki-Miyaura cross-coupling reactions. Its phenyltrifluoroborate anion offers improved stability compared to traditional boronic acids, reducing proto-deboronation side reactions. Methodologically, it is employed in anhydrous or aqueous-organic solvent systems at concentrations ranging from 0.1–5 mol%, with optimization required based on substrate solubility and reactivity .

Q. What safety precautions are necessary when handling Tetra-nnn-butylammonium Phenyltrifluoroborate?

Based on GHS classifications of analogous tetraalkylammonium salts, this compound may cause severe skin corrosion, eye damage, and acute toxicity if ingested. Researchers must:

  • Use nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of particulates.
  • Store in airtight containers at 0–6°C to prevent hygroscopic degradation. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking immediate medical attention if ingested .

Q. How is Tetra-nnn-butylammonium Phenyltrifluoroborate synthesized, and what purity standards are critical?

The compound is typically synthesized via anion exchange between tetra-nn-butylammonium bromide and potassium phenyltrifluoroborate in aqueous or methanol solutions. Purification involves recrystallization from dichloromethane/hexane mixtures. Purity (>98%) must be verified via 19^{19}F NMR or ion chromatography to minimize trace halide contamination, which can interfere with catalytic applications .

Advanced Research Questions

Q. How does the phenyltrifluoroborate anion improve reaction outcomes compared to other boron-based reagents?

The phenyltrifluoroborate anion exhibits greater hydrolytic stability than boronic acids, enabling its use in protic solvents or acidic conditions. Its trifluoroborate group also enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile), facilitating homogeneous reactions. Mechanistic studies show reduced oxidative deboronation pathways, which is critical for high-yield cross-coupling reactions under aerobic conditions .

Q. What methodological considerations are critical when employing Tetra-nnn-butylammonium Phenyltrifluoroborate in electrochemical studies?

Key considerations include:

  • Electrolyte purity : Residual halides (e.g., Cl⁻, Br⁻) must be <10 ppm to avoid interfering with redox processes.
  • Solvent selection : Use anhydrous acetonitrile or dichloromethane to prevent hydrolysis.
  • Concentration : Optimal ionic conductivity is achieved at 0.1–0.5 M concentrations. Cyclic voltammetry experiments require degassing the solution with inert gas (N₂/Ar) to eliminate oxygen, which can oxidize the phenyltrifluoroborate anion .

Q. How do structural modifications of the tetraalkylammonium cation influence the compound’s phase transfer efficiency?

Increasing the alkyl chain length (e.g., from methyl to butyl) enhances lipophilicity, improving partitioning into organic phases. However, overly bulky cations (e.g., hexyl) may reduce diffusion rates. Systematic studies using Hammett parameters or computational modeling (e.g., COSMO-RS) can optimize cation-anion pairing for specific substrates .

Q. What contradictions exist in literature regarding the stability of phenyltrifluoroborate salts under varying pH conditions?

Some studies report stability at pH 2–10, while others note decomposition at pH >8 due to hydroxide attack on the BF₃ moiety. These discrepancies arise from differences in counterion effects (e.g., Na⁺ vs. tetraalkylammonium) and solvent systems. Buffered aqueous/organic media (e.g., phosphate buffer/THF) are recommended for pH-sensitive applications .

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